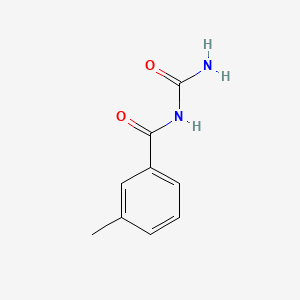
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is a complex organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a titanium center coordinated to a dichlorophenyl group and a dimethyl-lambda5-phosphane ligand, making it a subject of study in organometallic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium typically involves the reaction of titanium tetrachloride with 2,3-dichlorophenylphosphane in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
TiCl4+2,3-dichlorophenylphosphane→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can yield lower oxidation state titanium complexes.
Substitution: Ligand exchange reactions can occur, where the dichlorophenyl or phosphane ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) species.
科学的研究の応用
Chemistry
In chemistry, Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology
The compound’s potential biological applications are being explored, particularly in the development of new pharmaceuticals and as a probe for studying biological systems.
Medicine
In medicine, research is ongoing to investigate the compound’s potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry
Industrially, the compound is used in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism by which Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium exerts its effects involves coordination to target molecules, leading to changes in their structure and reactivity. The titanium center can interact with various functional groups, facilitating catalytic processes and molecular transformations.
類似化合物との比較
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with a similar dichlorophenyl group but different coordination chemistry.
2,3-Dichlorophenyl isothiocyanate: Another compound featuring the dichlorophenyl moiety, used in different chemical applications.
Uniqueness
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is unique due to its specific coordination environment and the presence of both dichlorophenyl and phosphane ligands, which confer distinct reactivity and catalytic properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and application development.
特性
CAS番号 |
25669-76-5 |
|---|---|
分子式 |
C8H9Cl4PTi |
分子量 |
325.8 g/mol |
IUPAC名 |
dichloro-(2,3-dichlorophenyl)-dimethyl-λ5-phosphane;titanium |
InChI |
InChI=1S/C8H9Cl4P.Ti/c1-13(2,11,12)7-5-3-4-6(9)8(7)10;/h3-5H,1-2H3; |
InChIキー |
AATIIXOMBSHBKT-UHFFFAOYSA-N |
正規SMILES |
CP(C)(C1=C(C(=CC=C1)Cl)Cl)(Cl)Cl.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


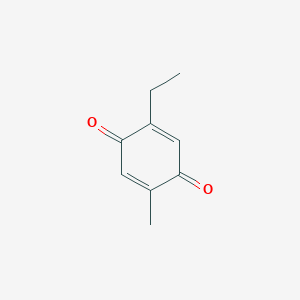
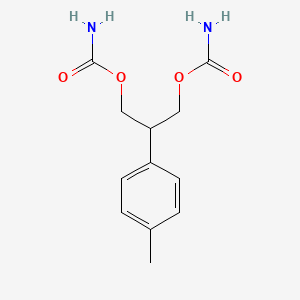
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
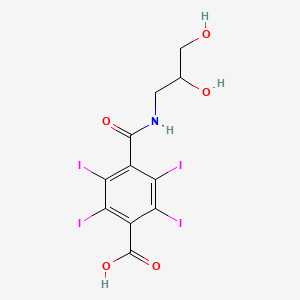
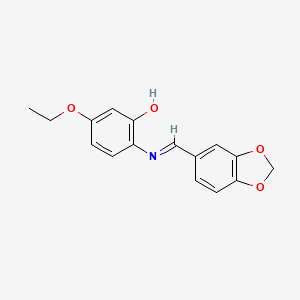
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
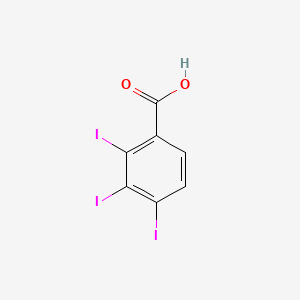
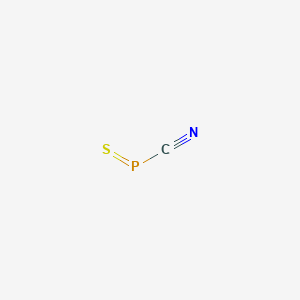

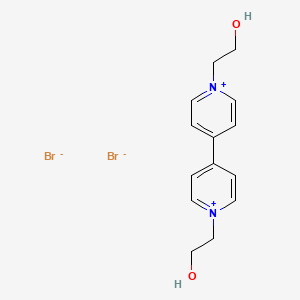
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)

